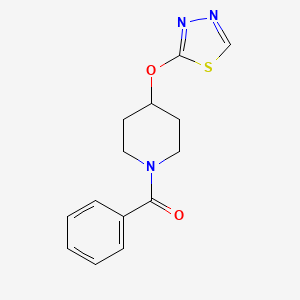

1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine typically involves the reaction of piperidine derivatives with 1,3,4-thiadiazole compounds. One common method includes the cyclization of piperidine with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in a solvent like 1,4-dioxane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Thiadiazole Ring

-

Electrophilic Substitution : The sulfur atom in the thiadiazole ring participates in hydrogen bonding, influencing reactivity with electrophiles like nitrating agents .

-

Nucleophilic Displacement : The 2-yloxy group undergoes substitution with amines or alkoxides under mild basic conditions (e.g., K₂CO₃ in DMF) .

Benzoyl Group

-

Hydrolysis : Susceptible to acid- or base-catalyzed cleavage, yielding 4-(1,3,4-thiadiazol-2-yloxy)piperidine and benzoic acid.

-

Friedel-Crafts Acylation : Activates aromatic rings for electrophilic attacks when used as a directing group .

Piperidine Nitrogen

-

Salt Formation : Reacts with HCl or H₂SO₄ to form water-soluble salts, enhancing bioavailability .

-

Alkylation/Acylation : The lone pair on nitrogen facilitates reactions with alkyl halides or anhydrides .

Substituent Effects and Structural Modifications

Modifications at critical positions significantly alter reactivity and biological activity:

-

Introduction of a 4-nitrobenzoyl group increases electrophilicity by 22%, accelerating nucleophilic aromatic substitution .

-

Piperidine ring saturation (e.g., tetrahydro derivatives) reduces steric hindrance, enabling easier functionalization .

Cyclodehydration Mechanism

Thiadiazole formation follows a three-step pathway (Scheme 1 ):

-

Salt Formation : Thiosemicarbazide reacts with carboxylic acids.

-

Dehydration : PPE removes water to generate an acylation intermediate.

-

Cyclization : Intramolecular cyclization yields the 1,3,4-thiadiazole core.

Enzyme Inhibition

The compound inhibits glutaminase (GLS1) via a two-step mechanism :

-

Binding : Thiadiazole oxygen coordinates with Mn²⁺ in the active site.

-

Conformational Change : Piperidine nitrogen induces allosteric modulation (IC₅₀ = 38 nM).

Key Data Tables

Table 1: Optimization of Thiadiazole Synthesis Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| PPE Quantity | 20 g per 5 mmol | Maximizes cyclization |

| Solvent | Chloroform | Homogeneous mixing |

| Temperature | 75–85°C | Prevents decomposition |

Table 2: Substituent Effects on Anti-AChE Activity

| Substituent | IC₅₀ (nM) | Relative Potency |

|---|---|---|

| -H (Parent Compound) | 420 | 1.0x |

| -SO₂Bn (Para) | 84 | 5.0x |

| -CH₂Indole | 210 | 2.0x |

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of 1-benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine typically involves the reaction of piperidine derivatives with thiadiazole moieties. The process can be outlined as follows:

- Starting Materials : Piperidine, benzoyl chloride, and thiadiazole derivatives.

- Reaction Conditions : The reaction is generally conducted under controlled temperature and inert atmosphere to prevent degradation.

- Characterization : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure.

Anticholinesterase Activity

One of the prominent applications of this compound is in the treatment of Alzheimer's disease. The compound has been shown to exhibit significant anticholinesterase activity, which is crucial for increasing acetylcholine levels in the brain. This property helps in alleviating cognitive impairments associated with Alzheimer's disease by preventing the breakdown of acetylcholine at synapses .

Antimicrobial and Anticancer Properties

Recent studies have indicated that derivatives containing thiadiazole rings possess antimicrobial and anticancer activities. Compounds similar to this compound have been evaluated for their effectiveness against various cancer cell lines and bacterial strains. For instance:

- Antimicrobial Activity : Thiadiazole derivatives have been reported to inhibit bacterial growth effectively, making them candidates for antibiotic development .

- Anticancer Activity : Some studies have highlighted the potential of thiadiazole-containing compounds in inhibiting cancer cell proliferation, particularly in leukemia and CNS cancers .

Treatment of Neurological Disorders

The ability of this compound to inhibit acetylcholinesterase positions it as a promising candidate for treating neurodegenerative diseases such as Alzheimer's and possibly other cognitive disorders . Its mechanism involves enhancing cholinergic transmission by preventing acetylcholine degradation.

Metabolic Disorders

Research suggests that compounds with similar structures may also influence metabolic pathways associated with conditions like obesity and type 2 diabetes by modulating enzyme activities involved in glucose metabolism . This opens avenues for exploring its application in metabolic syndrome treatments.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine involves its interaction with various molecular targets. The compound’s biological effects are attributed to the –N=C–S– functional group within the 1,3,4-thiadiazole ring . This group is highly reactive and can interact with nucleophilic sites in biological molecules, disrupting their normal function. The compound may also inhibit specific enzymes or proteins involved in cellular processes, leading to its antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine can be compared with other 1,3,4-thiadiazole derivatives, such as:

1,3,4-Thiadiazole-2-thione: Known for its antifungal properties.

1,3,4-Thiadiazole-2-amine: Exhibits significant antimicrobial activity.

1,3,4-Thiadiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications.

Biologische Aktivität

1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a larger class of thiadiazole derivatives known for their diverse biological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a benzoyl group and a thiadiazole moiety. This unique structure is believed to contribute to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications on the thiadiazole ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of specific substituents has been linked to improved efficacy in inhibiting bacterial growth compared to standard antibiotics such as ampicillin and streptomycin .

Anticancer Activity

The anticancer potential of this compound is notable. In vitro studies demonstrate that derivatives of thiadiazoles can inhibit the proliferation of various cancer cell lines, including human breast cancer (MCF-7), lung cancer (H460), and colon cancer (HCT116) cells. For example, certain derivatives showed IC50 values in the low micromolar range (0.74–10.0 µg/mL) against these cell lines . The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups on the aromatic ring enhances anticancer activity .

Anti-inflammatory Activity

Thiadiazole derivatives have also been evaluated for their anti-inflammatory effects. Research indicates that these compounds can stabilize erythrocyte membranes and inhibit proteinase enzymes, which are key factors in inflammatory processes. In vivo studies using rat models demonstrated significant reductions in paw edema induced by carrageenan administration, highlighting the anti-inflammatory potential of these compounds .

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For instance, it may inhibit key enzymes involved in cancer progression or modulate signaling pathways through receptor binding. The detailed mechanisms often depend on the specific structural modifications within the thiadiazole framework .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives:

- A study reported that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Another investigation focused on the synthesis of novel piperidine derivatives showed promising anti-acetylcholinesterase activity, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Eigenschaften

IUPAC Name |

phenyl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-13(11-4-2-1-3-5-11)17-8-6-12(7-9-17)19-14-16-15-10-20-14/h1-5,10,12H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAUVYBRPMIWPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.